3-Nitrotetrazolium blue chloride

Description

BenchChem offers high-quality 3-Nitrotetrazolium blue chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitrotetrazolium blue chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

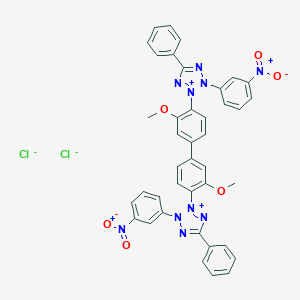

IUPAC Name |

2-[2-methoxy-4-[3-methoxy-4-[3-(3-nitrophenyl)-5-phenyltetrazol-2-ium-2-yl]phenyl]phenyl]-3-(3-nitrophenyl)-5-phenyltetrazol-2-ium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H30N10O6.2ClH/c1-55-37-23-29(19-21-35(37)47-43-39(27-11-5-3-6-12-27)41-45(47)31-15-9-17-33(25-31)49(51)52)30-20-22-36(38(24-30)56-2)48-44-40(28-13-7-4-8-14-28)42-46(48)32-16-10-18-34(26-32)50(53)54;;/h3-26H,1-2H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQIZYUDGJIPRV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC(=CC=C7)[N+](=O)[O-])C8=CC=CC=C8.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H30Cl2N10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38184-50-8 | |

| Record name | Nitroblue tetrazolium chloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038184508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Mechanism and Application of 3-Nitrotetrazolium Blue Chloride (NBT)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the core mechanism of action of 3-Nitrotetrazolium blue chloride (NBT), its principal applications in scientific research, and detailed protocols for its use. NBT is a widely utilized chromogenic substrate valued for its ability to detect and quantify the activity of reductive biological systems, most notably in the generation of superoxide (B77818) anions and the activity of dehydrogenase enzymes.

Core Mechanism of Action: The Reduction of NBT to Formazan (B1609692)

The fundamental principle behind the use of 3-Nitrotetrazolium blue chloride lies in its chemical reduction. NBT, in its oxidized state, is a water-soluble, yellow-colored ditetrazolium salt.[1][2] Upon accepting electrons from a reducing agent, it undergoes an irreversible transformation into a water-insoluble, dark blue or purple compound known as formazan.[3][4][5][6] This distinct color change and the insoluble nature of the formazan product are the keys to its utility in a variety of detection assays.

The reduction process involves the cleavage of the tetrazolium rings.[3] NBT contains two tetrazolium rings and can be reduced in a two-step process, first to a red monoformazan intermediate and finally to the more stable, blue-purple diformazan.[6][7] It is the accumulation of this final diformazan product that is typically measured in experimental settings.

Figure 1. The fundamental reduction of NBT to its colored formazan product.

Primary Application: Detection of Superoxide Radicals via NADPH Oxidase

The most prominent application of NBT is in the detection of superoxide anions (O₂⁻), a key reactive oxygen species (ROS).[1][3][8] This is particularly relevant in the study of phagocytic cells, such as neutrophils and macrophages, where the primary source of superoxide is the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase (NOX) enzyme complex.[9][10]

The phagocyte NADPH oxidase (NOX2) is a multi-protein complex that, upon cellular activation, assembles at the plasma or phagosomal membrane.[11] The complex consists of membrane-bound subunits (gp91phox, also known as NOX2, and p22phox) and cytosolic subunits (p47phox, p67phox, p40phox, and the small GTPase Rac).[11] Activation, often triggered by pathogens or chemical stimuli like phorbol (B1677699) myristate acetate (B1210297) (PMA), leads to the phosphorylation and translocation of cytosolic components to the membrane.[11] The assembled complex then transfers electrons from cytosolic NADPH across the membrane to molecular oxygen, generating superoxide anions.[12]

NBT readily enters the cell and is directly reduced by the generated superoxide, forming intracellular formazan crystals.[3] This process forms the basis of the "NBT test," a diagnostic assay for Chronic Granulomatous Disease (CGD), a genetic disorder characterized by a defective NADPH oxidase system.[13][14][15] In CGD patients, phagocytes fail to produce superoxide and therefore cannot reduce NBT.[13]

Figure 2. Signaling pathway of NBT reduction by NADPH oxidase-derived superoxide.

Secondary Application: Measurement of Dehydrogenase Activity

NBT also serves as an artificial electron acceptor to measure the activity of various dehydrogenases, particularly those that are NAD(P)H-dependent.[4][5] In this context, the reduction of NBT is not direct but is coupled to the oxidation of NADPH or NADH generated by the dehydrogenase.

Because the direct reduction of NBT by NAD(P)H is slow, an intermediate electron carrier, such as phenazine (B1670421) methosulfate (PMS), is often included in the assay.[5][16][17] The dehydrogenase oxidizes its specific substrate, which in turn reduces NAD(P)⁺ to NAD(P)H. The NAD(P)H then reduces PMS, and the reduced PMS rapidly transfers electrons to NBT, resulting in the formation of formazan. The rate of formazan production is directly proportional to the activity of the dehydrogenase enzyme.

Figure 3. Workflow for a dehydrogenase activity assay using NBT and PMS.

Data Presentation: Quantitative Parameters

For quantitative analysis, the insoluble formazan precipitate is solubilized, and its absorbance is measured spectrophotometrically.[1][2] The amount of formazan produced is proportional to the amount of reducing agent (e.g., superoxide) generated.

| Parameter | Value / Description | Source(s) |

| NBT (Oxidized Form) | ||

| Appearance | Yellow, water-soluble powder | [1][2] |

| Absorbance Maximum (λmax) | ~259 nm or ~385 nm | [18][19] |

| Formazan (Reduced Form) | ||

| Appearance | Dark blue/purple, water-insoluble precipitate | [3][4] |

| Absorbance Maximum (λmax) | 550 - 655 nm | [1][2][18][20] |

| Common Measurement Wavelengths | 560 nm, 620 nm, 630 nm | [1][2][20] |

| Solubilization Agents | ||

| Common Solvents | Dimethyl sulfoxide (B87167) (DMSO) and 2M Potassium Hydroxide (KOH) or Pyridine | [1][2][21][22] |

Experimental Protocols

Below are generalized protocols for the two primary applications of NBT. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.

This protocol is adapted for measuring superoxide production in adherent or suspension phagocytic cells (e.g., RAW 264.7 macrophages or primary neutrophils) in a 96-well plate format.

Materials:

-

Cell culture medium (e.g., RPMI or DMEM)

-

Phosphate-Buffered Saline (PBS)

-

NBT solution: 1 mg/mL in PBS, warmed to 37°C

-

Stimulant: Phorbol 12-myristate 13-acetate (PMA) at 100-200 ng/mL, or opsonized zymosan

-

Solubilizing solution: 2M Potassium Hydroxide (KOH) and Dimethyl Sulfoxide (DMSO)

-

96-well clear, flat-bottom microplate

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells (e.g., 1 x 10⁵ cells/well) in a 96-well plate and allow them to adhere overnight if necessary. For suspension cells, add them directly before the assay.

-

Preparation: Gently wash the cells twice with warm PBS to remove any residual medium.

-

Reaction Setup: Add 100 µL of pre-warmed NBT solution (1 mg/mL) to each well. Add 10 µL of your stimulant (e.g., PMA) to the test wells. Add 10 µL of PBS to the unstimulated (negative control) wells.

-

Incubation: Immediately incubate the plate at 37°C in a CO₂ incubator for 30-60 minutes. Monitor for the formation of blue formazan deposits.[21][22]

-

Reaction Termination: After incubation, carefully remove the NBT solution without disturbing the cells. Wash the cells gently with PBS to remove any extracellular formazan.

-

Formazan Solubilization: Add 120 µL of 2M KOH to each well to dissolve the cell membranes, followed by 140 µL of DMSO to dissolve the intracellular formazan crystals.[1][22] Mix thoroughly by pipetting or using a plate shaker until the blue color is uniform.

-

Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength between 620 nm and 630 nm.[1][2]

-

Analysis: Subtract the absorbance of the unstimulated control wells from the stimulated wells to determine the amount of formazan produced in response to the stimulus.

This protocol provides a general method for measuring the activity of an NADP⁺-dependent dehydrogenase.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer without strong detergents, or a buffer containing Triton X-100)

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.5

-

Substrate solution (e.g., 30 mM L-malate for malic enzyme)[17]

-

Cofactor solution: 10 mM NADP⁺

-

NBT solution: 1.2 mM in assay buffer

-

Phenazine Methosulfate (PMS) solution: 0.3 mM in assay buffer (prepare fresh and protect from light)

-

96-well clear, flat-bottom microplate

-

Microplate reader with kinetic reading capability

Methodology:

-

Lysate Preparation: Prepare cell lysates according to a standard protocol. Determine the total protein concentration of the lysate (e.g., via Bradford or BCA assay).

-

Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture. The final concentrations may need optimization, but a starting point could be:

-

50 µL of cell lysate (diluted to an appropriate protein concentration)

-

10 µL of Substrate solution

-

10 µL of NADP⁺ solution

-

10 µL of PMS solution

-

10 µL of NBT solution

-

Bring the final volume to 200 µL with Assay Buffer.

-

Note: Include a control well without the substrate to measure background activity.

-

-

Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the increase in absorbance at ~560 nm kinetically (e.g., every minute for 15-30 minutes).[23]

-

Analysis: The rate of formazan formation (change in absorbance per minute, mOD/min) is proportional to the dehydrogenase activity.[23] Normalize this rate to the amount of protein added to each well (e.g., mOD/min/mg protein).

References

- 1. A quantitative nitroblue tetrazolium assay for determining intracellular superoxide anion production in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. An Efficient Nitroblue Tetrazolium Staining and Bright-Field Microscopy Based Method for Detecting and Quantifying Intracellular Reactive Oxygen Species in Oocytes, Cumulus Cells and Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrotetrazolium blue chloride | 298-83-9 [chemicalbook.com]

- 5. A colorimetric assay to quantify dehydrogenase activity in crude cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. p-Nitroblue Tetrazolium Chloride ≥98% (TLC), crystalline solid, nitric oxide synthase inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 9. Evaluation of NADPH Oxidase (NOX) Activity by nitro Blue Tetrazolium (NBT) Test in SLE Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The roles of NADPH oxidase in modulating neutrophil effector responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NADPH oxidase activation in neutrophils: Role of the phosphorylation of its subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NADPH Oxidases: Insights into Selected Functions and Mechanisms of Action in Cancer and Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Failure of Nitro Blue Tetrazolium reduction in the phagocytic vacuoles of leukocytes in chronic granulomatous disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitro blue tetrazolium chloride - Wikipedia [en.wikipedia.org]

- 15. Nitro Blue Tetrazolium (chloride) | CAS 298-83-9 | Cayman Chemical | Biomol.com [biomol.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. diva-portal.org [diva-portal.org]

- 22. researchgate.net [researchgate.net]

- 23. A new quantitative nitroblue tetrazolium reduction assay based on kinetic colorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Nitrotetrazolium Blue Chloride and its Formazan Product

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrotetrazolium blue chloride (NBT), a pale yellow water-soluble tetrazolium salt, serves as a widely utilized chromogenic substrate in a variety of biological and biochemical assays.[1] Its utility lies in its ability to be reduced by various enzymes and superoxide (B77818) anions, resulting in the formation of a dark blue, water-insoluble formazan (B1609692) product.[2][3] This distinct color change provides a robust method for the qualitative and quantitative assessment of cellular metabolic activity, oxidative stress, and enzyme localization. This technical guide provides a comprehensive overview of NBT and its formazan product, including its chemical properties, reaction mechanisms, and detailed protocols for its application in key research areas.

Chemical and Physical Properties

The reduction of NBT leads to the formation of a diformazan precipitate, which is intensely colored and stable.[4][5] This property is central to its use in various detection methods.

| Property | 3-Nitrotetrazolium Blue Chloride (NBT) | NBT Formazan Product |

| Molecular Formula | C40H30Cl2N10O6 | C40H32N10O6 |

| Molecular Weight | 817.64 g/mol [6] | 748.75 g/mol [7] |

| Appearance | Pale yellow crystalline solid[8] | Dark blue/purple precipitate[2] |

| Solubility | Soluble in water (10 mg/mL) and 2-methoxyethanol (B45455) (20 mg/mL); sparingly soluble in ethanol.[9][10] | Insoluble in water.[2] |

| Storage | Store at 2-8°C, protected from light.[9] | Stable precipitate. |

Reaction Mechanism

The core of NBT-based assays is the reduction of the tetrazolium ring. This reduction can be initiated by various cellular components, most notably by superoxide anions (O2•−) and dehydrogenase enzymes.

Upon interaction with a reducing agent, the water-soluble, yellow NBT is converted to a water-insoluble, blue/purple formazan.[11] This reaction involves the disruption of the tetrazole ring and the generation of a tetrazoinyl radical, which then dismutates to form the stable formazan crystals.[1][2]

The following diagram illustrates the general reduction of NBT to its formazan product.

References

- 1. An Efficient Nitroblue Tetrazolium Staining and Bright-Field Microscopy Based Method for Detecting and Quantifying Intracellular Reactive Oxygen Species in Oocytes, Cumulus Cells and Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | An Efficient Nitroblue Tetrazolium Staining and Bright-Field Microscopy Based Method for Detecting and Quantifying Intracellular Reactive Oxygen Species in Oocytes, Cumulus Cells and Embryos [frontiersin.org]

- 3. Nitroblue tetrazolium (NBT) reduction by bacteria. Some properties of the reaction and its possible use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitrotetrazolium blue chloride (NBT), Chromogenic substrate (CAS 298-83-9) | Abcam [abcam.com]

- 7. NITRO BLUE TETRAZOLIUM FORMAZAN CAS#: 16325-01-2 [amp.chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Nitrotetrazolium Blue chloride powder, electrophoresis grade 298-83-9 [sigmaaldrich.com]

- 11. A quantitative nitroblue tetrazolium assay for determining intracellular superoxide anion production in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to the Chemical Properties and Applications of Nitro Blue Tetrazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitro blue tetrazolium chloride (NBT) is a water-soluble, yellow-colored dye that plays a pivotal role in various biochemical and histochemical assays. Its ability to be reduced to a dark blue, insoluble formazan (B1609692) by reducing agents, particularly superoxide (B77818) anions and certain enzymes, makes it an invaluable tool for the detection of specific cellular processes. This technical guide provides an in-depth overview of the chemical properties of NBT, detailed experimental protocols for its key applications, and visualizations of the underlying mechanisms.

Core Chemical Properties

Nitro blue tetrazolium chloride is a ditetrazolium salt with the chemical formula C₄₀H₃₀Cl₂N₁₀O₆.[1][2][3] Its chemical structure consists of two tetrazolium rings linked by a biphenyl (B1667301) bridge, with nitro groups attached to phenyl substituents on each tetrazolium ring. This complex structure is central to its redox properties.

Physicochemical Data

A summary of the key quantitative data for Nitro blue tetrazolium chloride is presented below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₄₀H₃₀Cl₂N₁₀O₆ | [1][2][3] |

| Molecular Weight | 817.64 g/mol | [1][2][3] |

| CAS Number | 298-83-9 | [1][2][4] |

| Appearance | Yellow crystalline powder | [3][5] |

| Melting Point | ~200 °C (decomposes) | [5] |

| Molar Extinction Coefficient (NBT) | 61,300 M⁻¹cm⁻¹ at 257 nm (in water) | [6] |

| Molar Extinction Coefficient (Formazan) | ~15,000 M⁻¹cm⁻¹ at 530 nm (pH dependent) | [7] |

| Redox Potential (E'₀) | +50 mV | [8][9] |

Solubility

NBT exhibits variable solubility in different solvents, a critical consideration for the preparation of stock and working solutions.

| Solvent | Solubility | References |

| Water | ~8-10 mg/mL (may require sonication) | [2][6] |

| 70% Dimethylformamide (DMF) | ~100 mg/mL | [2] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~5 mg/mL | [2][10] |

| Ethanol | ~0.25-5 mg/mL | [6][10] |

| 2-Methoxyethanol | ~20 mg/mL | [6] |

| Methanol | Soluble |

Stability and Storage

Proper storage of NBT is crucial for maintaining its reactivity.

| Condition | Recommendation | References |

| Solid Form | Store at 2-8°C, protected from light and moisture. | [1] |

| Stock Solutions (Aqueous) | Stable for 1-2 weeks at 2-8°C in the dark. | [6] |

| Stock Solutions (in DMF/DMSO) | Can be stored at -20°C for longer periods. | [10] |

Key Applications and Experimental Protocols

NBT's utility stems from its ability to act as a chromogenic substrate in redox reactions. This property is exploited in several key experimental assays.

Detection of Superoxide Anions (NBT Reduction Assay)

The NBT reduction assay is a widely used method for detecting the production of superoxide anions (O₂⁻), particularly by phagocytic cells like neutrophils and macrophages.[11][12] In this assay, NBT is reduced by superoxide to form a dark blue, insoluble formazan precipitate, which can be quantified spectrophotometrically.

Caption: NBT reduction by superoxide generated via NADPH oxidase.

This protocol is adapted from a method for quantifying intracellular superoxide anion production.[11]

Materials:

-

Nitro blue tetrazolium chloride (NBT)

-

Phorbol 12-myristate 13-acetate (PMA) or other cellular stimulus

-

Phosphate-buffered saline (PBS)

-

2M Potassium hydroxide (B78521) (KOH)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Preparation: Isolate phagocytic cells (e.g., neutrophils) and resuspend them in PBS at a concentration of 1 x 10⁶ cells/mL.

-

Assay Setup: To each well of a 96-well plate, add 100 µL of the cell suspension.

-

Stimulation: Add 10 µL of a stimulant (e.g., 1 µg/mL PMA) to the appropriate wells. For unstimulated controls, add 10 µL of PBS.

-

NBT Addition: Immediately add 100 µL of a 1 mg/mL NBT solution in PBS to each well.

-

Incubation: Incubate the plate at 37°C for 60 minutes in a humidified incubator.

-

Reaction Termination: Centrifuge the plate at 400 x g for 5 minutes and discard the supernatant.

-

Formazan Solubilization: Add 120 µL of 2M KOH to each well to solubilize the cell membranes, followed by 140 µL of DMSO to dissolve the formazan crystals. Mix gently by pipetting.

-

Quantification: Measure the absorbance of the solubilized formazan at 620 nm using a microplate reader. The absorbance is directly proportional to the amount of superoxide produced.

Chromogenic Substrate in Western Blotting and Immunohistochemistry (NBT/BCIP System)

NBT is frequently used in conjunction with 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP) for the sensitive detection of alkaline phosphatase (AP) activity in Western blotting and immunohistochemistry.[10][13] AP dephosphorylates BCIP, and the resulting product reduces NBT to the blue formazan precipitate.

Caption: Workflow for Western blotting using the NBT/BCIP system.

This protocol provides a general procedure for chromogenic detection on a Western blot.

Materials:

-

NBT stock solution (e.g., 50 mg/mL in 70% DMF)

-

BCIP stock solution (e.g., 50 mg/mL in 100% DMF)

-

Alkaline Phosphatase (AP) buffer (100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 5 mM MgCl₂)

-

Wash buffer (e.g., TBS with 0.1% Tween-20)

-

Blocking buffer (e.g., 5% non-fat milk in wash buffer)

-

Primary antibody

-

AP-conjugated secondary antibody

Procedure:

-

Blocking: After transferring proteins to a nitrocellulose or PVDF membrane, incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

-

Secondary Antibody Incubation: Incubate the membrane with the AP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 3.

-

Substrate Preparation: Immediately before use, prepare the NBT/BCIP working solution. For 10 mL of AP buffer, add 66 µL of NBT stock solution and 33 µL of BCIP stock solution. Mix well.[13]

-

Color Development: Incubate the membrane in the NBT/BCIP working solution until the desired band intensity is achieved. This typically takes 5-30 minutes. The reaction should be monitored visually.

-

Stopping the Reaction: Stop the color development by washing the membrane extensively with deionized water.

Conclusion

Nitro blue tetrazolium chloride remains a cornerstone reagent in cell biology and biochemistry. Its unique chemical properties allow for the sensitive and reliable detection of redox processes, particularly superoxide generation and enzyme activity. A thorough understanding of its chemical characteristics, coupled with optimized experimental protocols, is essential for obtaining accurate and reproducible results in research and diagnostic applications. This guide provides the foundational knowledge and practical methodologies to effectively utilize NBT in a laboratory setting.

References

- 1. A new quantitative nitroblue tetrazolium reduction assay based on kinetic colorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Assay of superoxide dismutase activity by combining electrophoresis and densitometry [ejournal.sinica.edu.tw]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A microassay for nitroblue tetrazolium reduction by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. A quantitative nitroblue tetrazolium assay for determining intracellular superoxide anion production in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Superoxide Dismutase - Assay | Worthington Biochemical [worthington-biochem.com]

In-Depth Technical Guide: Light Sensitivity and Stability of 3-Nitrotetrazolium Blue Chloride (NBT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrotetrazolium blue chloride (NBT), a water-soluble dye, is a crucial chromogenic substrate in a multitude of biochemical and histochemical assays. Its utility is rooted in its ability to be reduced by various enzymes and superoxide (B77818) anions, forming a dark blue, insoluble formazan (B1609692) precipitate. This distinct color change provides a reliable method for detecting and quantifying biological activities. However, the inherent light sensitivity of NBT necessitates careful handling and storage to ensure the accuracy and reproducibility of experimental results. This technical guide provides a comprehensive overview of the light sensitivity and stability of NBT, including its physicochemical properties, storage and handling recommendations, photodegradation considerations, and detailed experimental protocols for assessing its stability.

Physicochemical Properties and Stability Profile of NBT

3-Nitrotetrazolium blue chloride is a yellow, crystalline powder that is soluble in water and some organic solvents. Its stability, both in solid form and in solution, is a critical factor for its effective use in research.

Solid-State Stability

In its solid, powdered form, NBT is relatively stable when stored under appropriate conditions. Key stability parameters are summarized in the table below.

| Parameter | Recommendation | Citation |

| Storage Temperature | 2-8°C | [1] |

| Light Conditions | Protect from light | [1][2] |

| Shelf Life | Up to 3 years (when stored correctly) | [3] |

Table 1: Recommended Storage and Stability of Solid 3-Nitrotetrazolium Blue Chloride

Solution Stability

The stability of NBT in solution is significantly influenced by the solvent, concentration, storage temperature, and exposure to light. Aqueous stock solutions of NBT are commonly used in various assays.

| Solvent | Concentration | Storage Conditions | Stability Duration | Citation |

| Water | 10 mg/mL | 2-8°C, in the dark | 1-2 weeks | [3] |

Table 2: Stability of 3-Nitrotetrazolium Blue Chloride in Aqueous Solution

Light Sensitivity and Photodegradation

NBT is known to be a light-sensitive compound. Exposure to light, particularly in the ultraviolet (UV) and blue regions of the spectrum, can lead to its degradation, which can compromise the integrity of experimental results. The UV-Visible absorption spectrum of NBT shows a maximum absorbance peak in the UV region, making it susceptible to photodegradation upon exposure to light sources emitting these wavelengths.

While specific kinetic data on the photodegradation of NBT is not extensively published, the general principles of photochemistry suggest that light absorption can lead to the excitation of electrons within the NBT molecule. This excited state can then undergo various chemical reactions, leading to the breakdown of the compound. Functional groups such as nitroaromatic moieties, which are present in NBT, are known to contribute to photosensitivity[4].

The degradation products of NBT upon light exposure are not well-characterized in publicly available literature. However, it is plausible that photodegradation could lead to the cleavage of the tetrazolium ring or modifications to the nitro and phenyl groups, resulting in compounds that are no longer effective as chromogenic substrates.

Experimental Protocols for Assessing NBT Stability

To ensure the reliability of assays utilizing NBT, it is crucial to assess its stability under specific experimental conditions. The following protocols are based on established guidelines for photostability testing of chemical compounds, such as those from the International Council for Harmonisation (ICH) Q1B guidelines.

Forced Photodegradation Study

This study is designed to intentionally degrade an NBT solution to evaluate its photosensitivity and to develop and validate a stability-indicating analytical method.

Objective: To determine the extent of NBT degradation under intense light exposure and to identify potential degradation products.

Materials:

-

3-Nitrotetrazolium blue chloride (NBT)

-

High-performance liquid chromatography (HPLC) grade water

-

Photostability chamber equipped with a light source capable of emitting both visible and UVA light (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps)

-

UV-Vis spectrophotometer

-

HPLC system with a UV detector

-

Quartz cuvettes or other transparent, inert containers

Procedure:

-

Sample Preparation: Prepare a stock solution of NBT in HPLC-grade water (e.g., 1 mg/mL). Prepare a "dark control" sample by wrapping an identical solution in aluminum foil to protect it from light.

-

Light Exposure: Place the sample and the dark control in the photostability chamber. Expose the samples to a controlled light source. According to ICH Q1B guidelines, a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter is recommended[5].

-

Sampling: Withdraw aliquots of the exposed and dark control samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis:

-

UV-Vis Spectroscopy: Measure the absorbance spectrum of each aliquot to monitor changes in the NBT concentration.

-

HPLC Analysis: Analyze the aliquots using a stability-indicating HPLC method to separate NBT from its degradation products. A reversed-phase C18 column is often suitable. The mobile phase composition and gradient will need to be optimized to achieve good separation.

-

Data Analysis:

-

Calculate the percentage degradation of NBT at each time point by comparing the peak area of NBT in the exposed sample to that in the dark control.

-

Plot the percentage of remaining NBT against time to determine the degradation kinetics.

-

Analyze the chromatograms for the appearance of new peaks, which represent degradation products.

Confirmatory Photostability Study

This study is performed to evaluate the photostability of NBT under standardized conditions to simulate real-world storage and handling.

Objective: To confirm the light sensitivity of NBT and to establish appropriate handling and storage recommendations.

Procedure: The procedure is similar to the forced degradation study, but the light exposure conditions are less harsh and are designed to mimic typical laboratory environments. The total light exposure should still meet the minimum requirements of the ICH Q1B guideline.

Signaling Pathways and Experimental Workflows

NBT is widely used as an indicator in assays that measure the activity of various enzymes and biological processes, most notably the production of superoxide radicals by NADPH oxidase.

Recommendations for Handling and Storage

To maintain the integrity and performance of 3-Nitrotetrazolium blue chloride, the following handling and storage practices are strongly recommended:

-

Solid NBT: Store the powder in a tightly sealed, opaque container at 2-8°C.

-

NBT Solutions:

-

Prepare stock solutions fresh whenever possible.

-

If storage is necessary, store aqueous solutions in amber vials or containers wrapped in aluminum foil at 2-8°C for no longer than two weeks[3].

-

Minimize the exposure of NBT solutions to ambient light during experimental procedures.

-

-

Assay Performance: When performing assays that involve NBT, it is advisable to conduct the incubation steps in the dark or under subdued lighting to prevent non-specific formazan formation due to photodegradation.

Conclusion

3-Nitrotetrazolium blue chloride is a valuable tool in biomedical research, but its inherent sensitivity to light requires careful consideration. By understanding the principles of its stability and implementing proper storage and handling procedures, researchers can minimize the risk of experimental artifacts and ensure the generation of reliable and reproducible data. The experimental protocols outlined in this guide provide a framework for assessing the photostability of NBT and for developing robust, stability-indicating analytical methods. Adherence to these guidelines will contribute to the overall quality and integrity of research involving this important chromogenic substrate.

References

p-Nitro-Blue Tetrazolium Chloride (NBT): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitro-Blue tetrazolium chloride (NBT) is a water-soluble dye crucial in various biological and clinical research areas. Its primary utility lies in its ability to act as a chromogenic substrate, producing a dark-blue, insoluble formazan (B1609692) precipitate upon reduction. This reaction has become a cornerstone for detecting and quantifying superoxide (B77818) anion radicals, localizing enzyme activity, and enhancing visualization in immunodetection techniques. This guide provides an in-depth overview of NBT's core principles, applications, and detailed protocols for its use in key experimental settings.

Core Principles: The Chemistry of NBT Reduction

NBT is a ditetrazolium salt that, in its oxidized state, is pale yellow and soluble in aqueous solutions. The core of its functionality lies in its reduction to a highly colored, water-insoluble diformazan. This reduction is a non-enzymatic reaction primarily driven by superoxide anions (O₂⁻), but can also be facilitated by other reducing agents and enzymes like dehydrogenases.

The reduction process involves the acceptance of electrons by the tetrazolium rings of the NBT molecule. This disrupts the ring structure and leads to the formation of formazan, a deeply colored compound that precipitates out of solution. The intense blue-purple color of the formazan precipitate allows for both qualitative visualization and quantitative measurement.

Key Applications of NBT

The unique properties of NBT make it a versatile tool in several key research applications:

-

Detection of Superoxide Anions: NBT is widely used to detect the production of superoxide radicals, particularly in the context of cellular oxidative stress and phagocytic activity. The NBT reduction assay is a classic method to assess the respiratory burst in phagocytes, a critical component of the innate immune response.

-

Enzyme Histochemistry and Cytochemistry: NBT serves as a chromogenic indicator for the activity of various oxidoreductases, such as dehydrogenases and diaphorases. In the presence of these enzymes and their substrates, NBT is reduced to formazan, allowing for the localization of enzyme activity within tissues and cells.

-

Immunodetection Techniques: In Western blotting and immunohistochemistry (IHC), NBT is commonly paired with 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP). In this system, alkaline phosphatase (AP), an enzyme often conjugated to secondary antibodies, dephosphorylates BCIP. The resulting product reduces NBT to the insoluble formazan precipitate, providing a sensitive and stable colorimetric signal at the site of the antigen-antibody interaction.

Quantitative Data

A clear understanding of NBT's physicochemical properties is essential for its effective use in experimental design.

| Property | Value | References |

| Chemical Formula | C₄₀H₃₀Cl₂N₁₀O₆ | |

| Molecular Weight | 817.64 g/mol | |

| Appearance | Yellow crystalline powder | |

| λmax (oxidized NBT) | ~257-260 nm (in water) | |

| λmax (formazan) | ~520-620 nm (in various solvents) | [1] |

| Molar Extinction Coefficient (ε) of Formazan | Approximately 120,000 M⁻¹cm⁻¹ (in DMSO) | |

| Solubility | ||

| Water | Soluble | |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes involving NBT is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate key pathways and workflows.

NADPH Oxidase Activation and Superoxide Production

The production of superoxide by phagocytes is a key event detected by the NBT reduction assay. This process is initiated by the assembly and activation of the NADPH oxidase enzyme complex.

NBT Reduction by Superoxide

Once produced, superoxide anions readily reduce NBT to its insoluble formazan precipitate.

Western Blotting Workflow with BCIP/NBT Detection

The BCIP/NBT substrate system provides a robust method for visualizing proteins in Western blotting.

Immunohistochemistry (IHC) Workflow with BCIP/NBT Detection

Similar to Western blotting, BCIP/NBT is an effective chromogen for localizing antigens in tissue sections.

Experimental Protocols

The following are detailed, generalized protocols for the major applications of NBT. It is important to note that optimal conditions may vary depending on the specific cell type, tissue, and experimental setup, and therefore, optimization is often necessary.

Quantitative NBT Reduction Assay for Superoxide Production

This assay measures the production of superoxide by cells, typically phagocytes, in response to a stimulus.

Materials:

-

NBT solution (1 mg/mL in PBS)

-

Cell suspension (e.g., neutrophils, macrophages) at a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL

-

Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) at 100 ng/mL, or opsonized zymosan)

-

Phosphate Buffered Saline (PBS)

-

96-well microplate

-

Microplate reader

-

Dimethyl sulfoxide (DMSO)

-

2 M Potassium Hydroxide (KOH)

Procedure:

-

Cell Preparation: Isolate and prepare the cell suspension of interest, ensuring high viability. Resuspend the cells in PBS at the desired concentration.

-

Assay Setup: To each well of a 96-well plate, add 50 µL of the cell suspension.

-

Stimulation: Add 50 µL of the stimulant to the appropriate wells. For negative controls, add 50 µL of PBS.

-

NBT Addition: Immediately add 50 µL of the NBT solution to all wells.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized for the specific cell type and stimulus.

-

Stopping the Reaction: Centrifuge the plate at 400 x g for 5 minutes. Carefully remove the supernatant.

-

Formazan Solubilization: To each well, add 100 µL of 2 M KOH followed by 120 µL of DMSO to dissolve the formazan precipitate. Mix thoroughly by pipetting.

-

Measurement: Read the absorbance at 620 nm using a microplate reader.[2][3]

-

Quantification: The amount of superoxide produced can be calculated based on the absorbance of the formazan, using its molar extinction coefficient.

Western Blotting with BCIP/NBT Detection

This protocol outlines the steps for detecting an antigen on a membrane using an alkaline phosphatase-conjugated secondary antibody and BCIP/NBT substrate.[4][5][6][7]

Materials:

-

Membrane with transferred proteins (nitrocellulose or PVDF)

-

Tris-Buffered Saline with Tween 20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

-

Primary antibody

-

Alkaline phosphatase (AP)-conjugated secondary antibody

-

BCIP/NBT substrate solution (commercially available or prepared in-house)

-

Deionized water

Procedure:

-

Blocking: Following protein transfer, incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Dilute the AP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Final Wash: Briefly wash the membrane with Tris-Buffered Saline (TBS) without Tween 20 to remove any residual detergent.

-

Detection: Incubate the membrane in the BCIP/NBT substrate solution in the dark. Monitor the development of the blue-purple precipitate. This can take anywhere from a few minutes to several hours.

-

Stopping the Reaction: Once the desired signal intensity is achieved, stop the reaction by washing the membrane extensively with deionized water.

-

Drying and Imaging: Air-dry the membrane and document the results by scanning or photography.

Immunohistochemistry (IHC) with BCIP/NBT Detection

This protocol provides a general framework for staining tissue sections using an AP-conjugated detection system and BCIP/NBT.[8][9]

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

Xylene and graded alcohols for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

-

Blocking solution (e.g., normal serum from the same species as the secondary antibody)

-

Primary antibody

-

Biotinylated secondary antibody

-

Streptavidin-AP conjugate

-

BCIP/NBT substrate solution

-

Counterstain (e.g., Nuclear Fast Red)

-

Aqueous mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of alcohols to water.

-

Antigen Retrieval: Perform antigen retrieval as required for the specific primary antibody, typically by heating the slides in an appropriate buffer.

-

Blocking Endogenous Alkaline Phosphatase (if necessary): Incubate sections with a levamisole-containing solution to block endogenous AP activity.

-

Blocking: Incubate the sections with the blocking solution for 30 minutes to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Apply the diluted primary antibody to the sections and incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

-

Washing: Wash the slides with a wash buffer (e.g., TBS).

-

Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30 minutes.

-

Washing: Wash the slides with wash buffer.

-

Streptavidin-AP Incubation: Apply the streptavidin-AP conjugate and incubate for 30 minutes.

-

Washing: Wash the slides with wash buffer.

-

Detection: Apply the BCIP/NBT substrate solution and incubate in the dark until the desired color intensity is reached. Monitor the reaction under a microscope.

-

Stopping the Reaction: Stop the color development by rinsing the slides in water.

-

Counterstaining (Optional): Counterstain with a suitable stain that provides good contrast with the blue-purple precipitate.

-

Dehydration and Mounting: Dehydrate the sections through graded alcohols and clear in xylene (if compatible with the counterstain and mounting medium). Mount with an appropriate mounting medium.

Conclusion

p-Nitro-Blue tetrazolium chloride remains an indispensable tool for researchers in a multitude of disciplines. Its ability to form a distinct, insoluble precipitate upon reduction provides a reliable and versatile method for detecting superoxide production and localizing enzyme activity. By understanding the fundamental principles of NBT chemistry and adhering to optimized protocols, scientists can effectively leverage this powerful chromogenic substrate to gain valuable insights into cellular function and pathology.

References

- 1. Flow cytometric evaluation of nitro blue tetrazolium (NBT) reduction in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A quantitative nitroblue tetrazolium assay for determining intracellular superoxide anion production in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. interchim.fr [interchim.fr]

- 5. nacalai.com [nacalai.com]

- 6. eLabProtocols - browse [elabinventory.com]

- 7. bio-rad.com [bio-rad.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Protocol for BCIP/NBT Alkaline Phosphatase Substrate Solution - IHC WORLD [ihcworld.com]

The Nitroblue Tetrazolium (NBT) Assay: A Comprehensive Technical Guide

The Nitroblue Tetrazolium (NBT) assay is a widely utilized method for assessing the production of superoxide (B77818) anions (O₂⁻), a key reactive oxygen species (ROS), by phagocytic cells such as neutrophils and macrophages. This guide provides an in-depth overview of the NBT assay's core principles, detailed experimental protocols, and its applications in research and clinical diagnostics, particularly for professionals in drug development and life sciences.

Core Principle of the NBT Assay

The fundamental principle of the NBT assay lies in a redox reaction. Nitroblue tetrazolium, a pale yellow, water-soluble dye, acts as an electron acceptor. In the presence of superoxide anions, which are generated by the NADPH oxidase enzyme complex in activated phagocytes, NBT is reduced to formazan (B1609692).[1][2] This reduction product is a dark blue, water-insoluble precipitate that accumulates within the cells.[3][4] The amount of formazan produced is directly proportional to the level of superoxide generated, thus providing a measure of the phagocytic and oxidative burst activity of the cells.[2][3]

The NADPH Oxidase Signaling Pathway

The production of superoxide by phagocytes is a tightly regulated process initiated by the activation of the multi-protein enzyme complex, NADPH oxidase. In resting cells, the components of this enzyme are segregated, with the catalytic core, flavocytochrome b₅₅₈ (a heterodimer of gp91phox and p22phox), residing in the plasma and phagosomal membranes, while the regulatory subunits (p47phox, p67phox, and p40phox) and the small GTPase Rac are located in the cytoplasm.[5][6][7]

Upon stimulation by pathogens or chemical activators like phorbol (B1677699) myristate acetate (B1210297) (PMA), a signaling cascade is triggered. This leads to the phosphorylation of p47phox, which induces a conformational change, releasing its autoinhibitory interaction.[8][9] The activated p47phox, along with p67phox and p40phox, translocates to the membrane. Simultaneously, the cytosolic GDP-bound Rac is activated to its GTP-bound state and also moves to the membrane.[8] The assembly of all these subunits with flavocytochrome b₅₅₈ forms the active NADPH oxidase complex, which then catalyzes the transfer of an electron from NADPH to molecular oxygen to produce superoxide.[5][8]

Caption: Figure 1: NADPH Oxidase Activation Pathway

Experimental Workflow of the NBT Assay

The NBT assay can be performed in two main formats: a qualitative (or semi-quantitative) microscopic assay and a quantitative colorimetric assay. The general workflow for both involves cell preparation, stimulation, incubation with NBT, and subsequent analysis.

Caption: Figure 2: General NBT Assay Workflow

Experimental Protocols

Qualitative NBT Slide Test

This method is often used for screening purposes, such as in the diagnosis of Chronic Granulomatous Disease (CGD).

Reagents:

-

NBT solution (0.2% in saline)[1]

-

Phosphate-buffered saline (PBS)

-

Methanol (B129727) (for fixing)

-

Pappenheim's stain or other suitable counterstain[1]

-

Whole blood collected in an anticoagulant (e.g., heparin)

Procedure:

-

In a test tube, mix 100 µL of whole blood with 100 µL of 0.2% NBT solution and 100 µL of PBS.[1]

-

Incubate the mixture at 37°C for 15 minutes, followed by 15 minutes at room temperature.[1]

-

Prepare a smear of the mixture on a clean glass slide and allow it to air dry.[1]

-

Fix the smear with methanol for 3 minutes.[1]

-

Stain the slide with Pappenheim's stain for 3-5 minutes.[1]

-

Rinse the slide gently with water and allow it to dry.

-

Examine the slide under a light microscope. Neutrophils that have produced superoxide will contain dark blue/black formazan deposits in their cytoplasm.[1]

-

Count the percentage of NBT-positive neutrophils. In healthy individuals, over 95% of neutrophils will be positive after stimulation.[10]

Quantitative Colorimetric NBT Assay

This method allows for the quantification of superoxide production and is suitable for detailed research applications.

Reagents:

-

Isolated phagocytic cells (e.g., neutrophils, macrophages)

-

Cell culture medium (e.g., RPMI-1640)

-

Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

NBT solution (1 mg/mL in culture medium)

-

2M Potassium hydroxide (B78521) (KOH)[2][3]

-

Dimethyl sulfoxide (B87167) (DMSO)[2][3]

Procedure:

-

Isolate phagocytic cells and resuspend them in culture medium to a desired concentration (e.g., 1 x 10⁶ cells/mL).

-

Seed the cells into a 96-well plate.

-

Add the stimulant (e.g., PMA) to the desired final concentration to the appropriate wells. Include unstimulated controls.

-

Add the NBT solution to all wells.

-

Incubate the plate for a specific time (e.g., 60-90 minutes) at 37°C in a CO₂ incubator.

-

After incubation, centrifuge the plate and discard the supernatant.

-

To dissolve the formazan, add 120 µL of 2M KOH to each well to solubilize the cell membranes, followed by 140 µL of DMSO.[3]

-

Mix gently for 10 minutes at room temperature to ensure the formazan is fully dissolved.[3]

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 620 nm.[2][3]

-

The absorbance values are directly proportional to the amount of superoxide produced.

Data Presentation

The quantitative NBT assay provides data that can be used to compare superoxide production under different conditions. The following tables summarize representative data.

Table 1: NBT Reduction in Healthy Individuals vs. a Patient with Suspected Chronic Granulomatous Disease (CGD)

| Subject Group | Cell Concentration (cells/mL) | NBT Reduction (mOD/min) |

| Healthy Volunteers (n=9) | 5 x 10⁶ | 1.80 - 7.30 (Mean: 3.66) |

| Healthy Volunteers (n=6) | 1 x 10⁷ | 2.59 - 7.41 (Mean: 4.73) |

| Suspected CGD Patient | Not specified | 0.31 |

Data adapted from a study on a kinetic colorimetric NBT assay.[11]

Table 2: NBT Reduction in Systemic Lupus Erythematosus (SLE) Patients vs. Healthy Controls

| Group | NBT Reduction (Basal) | NBT Reduction (Stimulated) |

| SLE Patients | 0.42 ± 0.25 | 1.03 ± 0.67 |

| Healthy Controls | 0.45 ± 0.24 | 0.79 ± 0.36 |

Data presented as mean ± standard deviation. Stimulated NBT reduction was significantly higher in SLE patients (p=0.03).[12] Basal NBT reduction was significantly higher in SLE patients with high disease activity compared to those with low disease activity (0.46 ± 0.29 vs 0.31 ± 0.11, p=0.015).[12]

Applications of the NBT Assay

-

Diagnosis of Chronic Granulomatous Disease (CGD): The NBT assay is a primary screening test for CGD, a genetic disorder where phagocytes are unable to produce superoxide due to defects in the NADPH oxidase complex.[13][14] In CGD patients, neutrophils fail to reduce NBT, and therefore do not stain blue.[13]

-

Assessment of Phagocyte Function: The assay is widely used in research to study the effects of various stimuli, drugs, and genetic modifications on the respiratory burst of phagocytes.

-

Evaluation of Immune Status: It can be used to assess the overall activity of the innate immune system in various disease states, including infections and inflammatory disorders.[12]

Advantages and Limitations

Advantages:

-

Relatively simple and inexpensive, especially the slide test.[15]

-

The slide test requires only a small amount of blood.[14]

-

Provides a direct measure of superoxide production.

Limitations:

-

The microscopic assay is semi-quantitative and can be subjective.[2][3]

-

May yield false-negative results in some variant forms of CGD where there is residual superoxide production.[13][14]

-

Less sensitive and specific than the dihydrorhodamine (DHR) flow cytometry assay for diagnosing CGD.[16]

Conclusion

The NBT assay remains a valuable tool for researchers and clinicians studying phagocyte function. Its simplicity and direct measurement of superoxide production make it a useful technique for both screening for immunodeficiencies like CGD and for investigating the mechanisms of the innate immune response. While more advanced techniques like flow cytometry offer higher sensitivity for certain applications, the NBT assay, particularly its quantitative format, continues to be a reliable and informative method in the field of immunology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. A quantitative nitroblue tetrazolium assay for determining intracellular superoxide anion production in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Frontiers | From Flies to Men: ROS and the NADPH Oxidase in Phagocytes [frontiersin.org]

- 6. The NADPH Oxidase and the Phagosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation and assembly of the NADPH oxidase: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of Phagocyte NADPH Oxidase by Hydrogen Peroxide through a Ca2+/c-Abl Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hematopathology [tau.ac.il]

- 11. A new quantitative nitroblue tetrazolium reduction assay based on kinetic colorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of NADPH Oxidase (NOX) Activity by nitro Blue Tetrazolium (NBT) Test in SLE Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chronic Granulomatous Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. emedicine.medscape.com [emedicine.medscape.com]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

The Role of NADPH Oxidase in NBT Reduction: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the biochemical relationship between NADPH oxidase and Nitroblue Tetrazolium (NBT). It details the structure and activation of the NADPH oxidase enzyme complex, the mechanism of NBT reduction, relevant signaling pathways, and standardized experimental protocols for measuring this activity.

The NADPH Oxidase (NOX) Enzyme Complex

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase is a multi-protein enzyme complex that is a primary source of reactive oxygen species (ROS) in biological systems.[1][2] In phagocytic cells like neutrophils, its primary role is to produce a massive "respiratory burst" of superoxide (B77818) anions (O₂•⁻) to kill ingested microorganisms.[3][4]

Structure and Subunits

The phagocytic NADPH oxidase (specifically the NOX2 isoform) is composed of membrane-bound and cytosolic subunits that are unassembled and dormant in resting cells.[5][6]

-

Membrane-Bound Components (Flavocytochrome b₅₅₈): This is the catalytic core of the enzyme.[1][2]

-

Cytosolic Components: These are the regulatory subunits.

-

p47phox: The primary "organizer" or "adaptor" subunit. Upon phosphorylation, it undergoes a conformational change that allows it to interact with both p22phox and p67phox, initiating the assembly of the complex.[9][10]

-

p67phox: The "activator" subunit that, once brought to the membrane, interacts with gp91phox to facilitate electron transfer.[5][9]

-

p40phox: A regulatory subunit whose precise role is still under investigation but is known to associate with p67phox.[9][11]

-

Rac: A small GTPase (typically Rac2 in neutrophils) that, in its active GTP-bound state, translocates to the membrane and binds to both gp91phox and p67phox. It is essential for activating the enzyme.[5][12]

-

Table 1: Components of the Phagocyte NADPH Oxidase (NOX2) Complex

| Subunit | Location (Resting State) | Core Function |

| gp91phox (NOX2) | Plasma & Phagosomal Membranes | Catalytic core; transports electrons from NADPH to oxygen.[6][7] |

| p22phox | Plasma & Phagosomal Membranes | Stabilizes and docks gp91phox.[1][8] |

| p47phox | Cytosol | Organizer/Adaptor; initiates assembly upon phosphorylation.[9][10] |

| p67phox | Cytosol | Activator; interacts with gp91phox to induce electron flow.[5][9] |

| p40phox | Cytosol | Regulatory; associates with the cytosolic complex.[9][11] |

| Rac2 (GTPase) | Cytosol | Essential co-activator; binds to the complex in its GTP-bound form.[5][12] |

Mechanism of Activation and Assembly

Activation of NADPH oxidase is a tightly regulated process involving the translocation of cytosolic subunits to the membrane-bound flavocytochrome b₅₅₈.[4][13]

-

Stimulus: A cell is exposed to a stimulus, such as bacteria, inflammatory mediators, or chemical activators like phorbol (B1677699) myristate acetate (B1210297) (PMA).

-

Signaling Cascade: This triggers intracellular signaling pathways, leading to the phosphorylation of key residues on the cytosolic subunits, particularly p47phox.[10]

-

Translocation: The phosphorylated p47phox, along with p67phox and p40phox, translocates from the cytosol to the cell membrane.[6][14]

-

Assembly: The cytosolic complex docks with flavocytochrome b₅₅₈. Simultaneously, Rac-GDP is converted to its active Rac-GTP form and also moves to the membrane.[5][12]

-

Activation: The fully assembled complex is now active and begins to transfer electrons from NADPH inside the cell to molecular oxygen, producing superoxide anions.[1][15]

Caption: Assembly and activation of the NADPH oxidase complex.

The Nitroblue Tetrazolium (NBT) Reduction Assay

The NBT test is a widely used method to measure the production of superoxide, and therefore the activity of NADPH oxidase.[16][17] It is particularly valuable as a screening test for Chronic Granulomatous Disease (CGD), a genetic disorder characterized by defective NADPH oxidase function.[18][19]

The Biochemical Principle

The assay is based on a simple redox reaction.

-

NBT: Nitroblue tetrazolium is a pale yellow, water-soluble salt.[20][21]

-

Superoxide (O₂•⁻): The superoxide anion produced by active NADPH oxidase is a potent reducing agent.

-

Reduction: NBT is directly reduced by the superoxide anion.[22] This reaction converts the tetrazolium salt into formazan (B1609692).

-

Formazan: Formazan is a deep blue/purple, water-insoluble precipitate.[16][17]

The amount of blue formazan produced is directly proportional to the amount of superoxide generated by the cells. This can be assessed qualitatively by microscopy (counting blue-stained cells) or quantitatively by spectrophotometry after solubilizing the formazan precipitate.[20]

Caption: The biochemical pathway of NBT reduction by NADPH oxidase.

Signaling Pathways for NADPH Oxidase Activation

Multiple signaling pathways can converge to activate NADPH oxidase, depending on the cell type and the stimulus. A common pathway in neutrophils involves Protein Kinase C (PKC).

-

Receptor Activation: A stimulus, such as the bacterial peptide fMLP or the chemical activator PMA, binds to its receptor or directly activates signaling molecules.

-

PKC Activation: This leads to the activation of Protein Kinase C (PKC).

-

p47phox Phosphorylation: Activated PKC directly phosphorylates multiple serine residues on the p47phox subunit.[10][23]

-

Conformational Change: Phosphorylation releases the autoinhibitory conformation of p47phox, exposing domains that can bind to other oxidase components.[9]

-

Assembly and Activation: This event is the primary trigger for the translocation and assembly of the full enzyme complex, leading to superoxide production.[23]

Other important pathways involve Phosphoinositide 3-kinase (PI3K) and Phospholipase C (PLC), which are often triggered by growth factors or engagement of integrin receptors.[24][25]

Caption: A simplified PKC-dependent signaling pathway for NOX2 activation.

Experimental Protocols

Quantitative Colorimetric NBT Assay for Phagocytes

This protocol is adapted from methods for quantitatively measuring intracellular superoxide production in a 96-well plate format.[20][26]

Objective: To quantify NADPH oxidase activity by measuring the absorbance of reduced formazan.

Materials:

-

Isolated neutrophils or other phagocytic cells (e.g., PLB-985, J774 cell lines).[20]

-

RPMI 1640 or similar cell culture medium.

-

NBT solution: 1 mg/mL in PBS, sterile filtered.

-

Stimulant: Phorbol 12-myristate 13-acetate (PMA), 1 mg/mL stock in DMSO.

-

Terminating solution: 2M Potassium Hydroxide (KOH).

-

Solubilizing solution: Dimethyl sulfoxide (B87167) (DMSO).

-

96-well flat-bottom microtiter plate.

-

Microplate reader capable of reading absorbance at 620 nm.[20]

Procedure:

-

Cell Preparation: Isolate neutrophils via density gradient centrifugation (e.g., using Ficoll-Paque). Resuspend cells in medium to a final concentration of 5 x 10⁶ cells/mL.[26]

-

Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Reagent Addition:

-

Add 10 µL of NBT solution (1 mg/mL) to each well.

-

Add 10 µL of PMA (working solution diluted from stock to achieve a final concentration of ~100-200 ng/mL) or vehicle control (DMSO diluted in medium) to appropriate wells.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a set time (e.g., 30-60 minutes). The absorbance can be monitored kinetically or as an endpoint measurement.[26]

-

Termination: Centrifuge the plate at 400 x g for 5 minutes. Carefully remove the supernatant.

-

Solubilization: Add 120 µL of KOH to each well to dissolve the cells. Then, add 140 µL of DMSO to each well to solubilize the formazan precipitate. Mix thoroughly by pipetting.[20]

-

Measurement: Read the absorbance of the solubilized formazan at 620 nm using a microplate reader.[20]

Caption: Experimental workflow for the quantitative NBT assay.

Quantitative Data and Interpretation

The NBT assay provides quantitative data that can be used to compare NADPH oxidase activity across different conditions.

Table 2: Example Parameters for Quantitative NBT Reduction Assay

| Parameter | Recommended Value / Condition | Reference(s) |

| Cell Type | Human Neutrophils, PLB-985, RAW 264.7 | [20][26] |

| Cell Concentration | 5 x 10⁶ to 1 x 10⁷ cells/mL | [26] |

| Stimulant | PMA (100-200 ng/mL), IgG-coated beads (1 mg/mL) | [16][26] |

| NBT Concentration | 0.1% (1 mg/mL) | [27] |

| Incubation Time | 25-60 minutes at 37°C | [20][26] |

| Reading Wavelength | 490 nm (kinetic) or 620 nm (endpoint, dissolved) | [20][26] |

Table 3: Representative NBT Assay Results

| Cell Type / Condition | NBT Reduction Activity | Clinical Significance | Reference(s) |

| Healthy Volunteer Neutrophils | 1.80 to 7.30 mOD/min | Normal NADPH oxidase function | [26] |

| CGD Patient Neutrophils | 0.31 mOD/min | Deficient NADPH oxidase function | [26] |

| Unstimulated Neutrophils | Low / Baseline | Represents resting state | [27] |

| PMA-Stimulated Neutrophils | High / Markedly Increased | Represents activated state | [16] |

Table 4: Examples of NADPH Oxidase (NOX) Inhibitors and their Effect on NBT Assay

| Inhibitor | Target Isoform(s) | Reported IC₅₀ (for NOX2) | Expected Effect on NBT Assay | Reference(s) |

| Diphenyleneiodonium (DPI) | Pan-Flavoprotein Inhibitor | ~1-2 µM | Strong Inhibition | [23] |

| Apocynin | Disputed; may act as antioxidant | Variable | Inhibition (mechanism debated) | N/A |

| VAS2870 | NOX1, NO2, NOX4 | ~2-10 µM | Inhibition | [28][29] |

| GSK2795039 | NOX2 | ~100 nM | Potent Inhibition | [28] |

References

- 1. NADPH OXIDASE: STRUCTURE AND ACTIVATION MECHANISMS (REVIEW). NOTE I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NADPH OXIDASE: STRUCTURE AND ACTIVATION MECHANISMS (REVIEW). NOTE I. | Semantic Scholar [semanticscholar.org]

- 3. NADPH oxidase and the respiratory burst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. NADPH Oxidases (NOX): An Overview from Discovery, Molecular Mechanisms to Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NADPH oxidase - Proteopedia, life in 3D [proteopedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. portlandpress.com [portlandpress.com]

- 10. NADPH oxidase activation in neutrophils: Role of the phosphorylation of its subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The phagocyte respiratory burst: Historical perspectives and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Activation and assembly of the NADPH oxidase: a structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. NADPH oxidase - Wikipedia [en.wikipedia.org]

- 16. Nitroblue Tetrazolium Test (NBT) | Aster Labs [asterlabs.in]

- 17. NBT: Significance and symbolism [wisdomlib.org]

- 18. droracle.ai [droracle.ai]

- 19. Nitroblue tetrazolium test: MedlinePlus Medical Encyclopedia Image [medlineplus.gov]

- 20. A quantitative nitroblue tetrazolium assay for determining intracellular superoxide anion production in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Superoxide-dependent and superoxide-independent pathways for reduction of nitroblue tetrazolium in isolated rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. NADPH oxidase and reactive oxygen species as signaling molecules in carcinogenesis [journal.hep.com.cn]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. A new quantitative nitroblue tetrazolium reduction assay based on kinetic colorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Evaluation of NADPH Oxidase (NOX) Activity by nitro Blue Tetrazolium (NBT) Test in SLE Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 28. biorxiv.org [biorxiv.org]

- 29. NADPH oxidase inhibitors: a decade of discovery from Nox2ds to HTS - PMC [pmc.ncbi.nlm.nih.gov]

The Histochemical Revolution: A Technical Guide to the Discovery and Application of Tetrazolium Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and application of tetrazolium salts in histochemistry. From their chemical synthesis in the late 19th century to their indispensable role in modern cell biology and diagnostics, tetrazolium salts have enabled the visualization of cellular metabolic activity with increasing precision. This document details the mechanism of action, the evolution of various tetrazolium compounds, quantitative data for key salts, and a detailed protocol for a representative enzyme histochemistry application. Visualizations of the core chemical reaction and experimental workflows are provided to facilitate a deeper understanding of the principles and practices that underpin this crucial technique.

A Historical Perspective: From Chemical Curiosity to Biological Tool

The journey of tetrazolium salts into the core of histochemical staining is a story of chemical discovery meeting biological inquiry. The foundational chemistry was laid in the late 19th century, long before their biological significance was understood.

-

1875: The story begins not with a tetrazolium salt, but with its reduced, colored counterpart. H. von Pechmann, while working with formazyl derivatives, synthesized the first formazan (B1609692) , a brightly colored compound that would later be identified as the end-product of tetrazolium reduction in tissues.

-

1894: Nineteen years later, von Pechmann, along with E. Bamberger, successfully oxidized a formazan compound to produce the first colorless tetrazolium salt . For nearly half a century, these compounds remained largely a subject of interest for organic chemists.

-

1941: The biological potential of tetrazolium salts was first hinted at by Kuhn and Jerchel. They observed that these colorless compounds could be reduced by living tissues, such as bacteria and yeast, to produce the intensely colored formazan precipitate. This pivotal discovery established them as indicators of biological redox processes.

-

1940s: The first significant application was developed by Georg Lakon in the field of agriculture for testing seed viability. He demonstrated that living seeds would reduce 2,3,5-triphenyltetrazolium chloride (TTC), staining the viable embryonic tissue red, a method still in use today.

-

1950s and Beyond: The true histochemical revolution began in the mid-20th century. Scientists adapted the principles from seed testing to animal tissues. The development of new tetrazolium salts, such as Nitroblue Tetrazolium (NBT) and later MTT, provided greater sensitivity, better localization, and different colored formazans, expanding the toolkit for researchers.[1][2] These advancements allowed for the precise localization of specific enzyme activities, particularly dehydrogenases, within cells and tissues, linking metabolic function to morphology.

The Chemistry of Visualization: Mechanism of Tetrazolium Salt Reduction

Tetrazolium salts are water-soluble, typically colorless or pale yellow compounds that act as electron acceptors. Their utility in histochemistry stems from their ability to be irreversibly reduced by cellular enzymes, primarily dehydrogenases, which are central to metabolic pathways like glycolysis and the Krebs cycle.

The general reaction is as follows:

-

A substrate (e.g., succinate, lactate) is oxidized by a specific dehydrogenase.

-

During this oxidation, electrons are transferred from the substrate to a coenzyme, typically NAD⁺ or FAD, reducing it to NADH or FADH₂.

-

The reduced coenzyme (or an intermediate electron carrier in the electron transport chain) donates electrons to the tetrazolium salt.

-

Upon accepting these electrons, the tetrazolium salt is reduced to a brightly colored, water-insoluble formazan, which precipitates at the site of enzymatic activity.

This localized precipitation of the formazan provides a permanent, visible record of where the specific metabolic activity is occurring within the tissue architecture.

References

Unveiling the Structure of 3-Nitrotetrazolium Blue Chloride Formazan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrotetrazolium blue chloride (NBT) is a widely utilized chromogenic substrate in biomedical research, primarily for the detection of superoxide (B77818) radicals and as an indicator of cellular metabolic activity. Upon reduction, NBT is converted to a water-insoluble, dark blue crystalline product, the NBT formazan (B1609692). Despite its extensive use, a publicly available, experimentally determined crystal structure of the NBT diformazan has not been deposited in major crystallographic databases. This guide provides a comprehensive overview of the chemical and structural properties of NBT diformazan based on available data, details experimental protocols for its generation in common assays, and illustrates the key signaling pathway involved in its formation.

Introduction

Nitroblue tetrazolium chloride is a ditetrazolium salt that can undergo a two-step reduction to form a monoformazan and subsequently a stable, intensely colored diformazan. This reduction is a hallmark of the presence of reducing agents, notably superoxide anions (O₂⁻) generated during various biological processes. The formation of the insoluble formazan crystals is readily quantifiable, making NBT a valuable tool in assays for oxidative stress, enzyme activity, and cell viability.

Chemical and Structural Properties

While a definitive single-crystal X-ray diffraction structure for NBT diformazan is not publicly available, its chemical structure can be inferred from the structure of its parent compound, NBT, and the general chemical nature of formazans.

Table 1: Chemical and Physical Properties of NBT and its Diformazan

| Property | 3-Nitrotetrazolium Blue Chloride (NBT) | 3-Nitrotetrazolium Blue Chloride Diformazan (NBT Diformazan) |

| Synonyms | NBT, Nitro BT, p-Nitrotetrazolium Blue | NBT Diformazan, p-Nitrobluediformazane |

| CAS Number | 298-83-9 | 16325-01-2 |

| Molecular Formula | C₄₀H₃₀Cl₂N₁₀O₆ | C₄₀H₃₂N₁₀O₆ |

| Molecular Weight | 817.64 g/mol | 748.75 g/mol |

| Appearance | Yellowish crystalline powder | Dark blue to purple crystalline solid |

| Solubility | Soluble in water and ethanol | Insoluble in water, soluble in organic solvents (e.g., DMSO, DMF) |

| Maximum Absorption (λmax) | ~257 nm (in water) | ~530-600 nm (in organic solvents) |

Note: Properties for NBT diformazan are based on typical formazan characteristics and data from chemical suppliers.

The reduction of NBT to its diformazan involves the opening of both tetrazolium rings. This process is irreversible and results in a highly conjugated molecule, which is responsible for its intense blue color.

Experimental Protocols

The generation of NBT formazan crystals is a key step in several widely used assays. Below are detailed protocols for the in situ generation of these crystals for the detection of intracellular superoxide.

NBT Assay for Superoxide Production in Cultured Cells

This protocol is adapted from standard methods for assessing superoxide production by NADPH oxidase in phagocytic or other cultured cells.

Materials:

-

3-Nitrotetrazolium blue chloride (NBT) solution: 1 mg/mL in sterile phosphate-buffered saline (PBS), filtered.

-

Phorbol 12-myristate 13-acetate (PMA) or other cellular stimulant stock solution (e.g., 1 mg/mL in DMSO).

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Dimethyl sulfoxide (B87167) (DMSO) or a 2:1 mixture of potassium hydroxide (B78521) (2M) and DMSO for formazan solubilization.

-

Microplate reader.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-